Sodium stibogluconate

Cutaneous leishmaniasis Intralesional therapy Clinical efficacy

Researchers requiring stage-validated antileishmanial reference compounds face supply inconsistency. Sodium stibogluconate (SSG) is a WHO-essential pentavalent antimonial with unique stage specificity: • Exclusive intracellular amastigote activity (IC50 22-28 μg SbV/mL); zero promastigote activity (IC50 >64 μg SbV/mL) • 99% SHP-1 inhibition at 10 μg/mL; verified by intracellular amastigote gold-standard assay • Lysosomotropic accumulation in secondary lysosomes confirmed ultrastructurally Supplied with 99.74% purity for phosphatase signaling and antileishmanial research.

Molecular Formula C12H22NaO18Sb2
Molecular Weight 720.80 g/mol
CAS No. 16037-91-5
Cat. No. B1662476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium stibogluconate
CAS16037-91-5
SynonymsAntimony Gluconate Sodium
Antimony Gluconic Acid
Antimony Sodium Gluconate
Antimony Sodium Gluconates
Myostibin
Pentostam
Sodium Gluconates, Antimony
Sodium Stibogluconate
Sodium, Stibogluconate
Solustibosan
Stibatin
Stibogluconate Sodium
Stibogluconate, Sodium
Triostam
Molecular FormulaC12H22NaO18Sb2
Molecular Weight720.80 g/mol
Structural Identifiers
SMILESC(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O.O.[Na]
InChIInChI=1S/2C6H10O7.Na.H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;1H2;;;;;/q2*-2;;;;;;2*+2/t2*2-,3-,4+,5-;;;;;;;/m11......./s1
InChIKeyZIYJALGHGOUMPU-LZBQIKKXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crysatlline solid

Sodium Stibogluconate (CAS 16037-91-5): Pentavalent Antimonial Baseline Profile for Antileishmanial Procurement


Sodium stibogluconate (SSG; CAS 16037-91-5) is a pentavalent antimony (SbV) complex formulated as a D-gluconate adduct containing between 30% and 34% antimony by weight when calculated on a dried basis [1]. It is classified by the World Health Organization (WHO) as an essential antileishmaniasis medicine [2] and is currently one of only two pentavalent antimonials approved for medical use worldwide, alongside meglumine antimoniate [3]. SSG is available exclusively as an injectable formulation for intramuscular or intravenous administration , with a well-characterized pharmacokinetic profile demonstrating rapid renal excretion of the majority of the antimony dose within the first 12 hours following administration .

Model compatibility Intracellular amastigote-based antileishmanial assays; stage-specific model required
Target engagement PTPase inhibition research (SHP-1/2, PTP1B); reported 99% SHP-1 inhibition at 10 µg/mL
Localization studies Lysosomotropic probe; colocalizes with amastigotes in secondary lysosomes

Sodium Stibogluconate Procurement: Why In-Class Substitution with Meglumine Antimoniate or Alternative Therapies Is Not Straightforward


While sodium stibogluconate and meglumine antimoniate are both pentavalent antimonials and demonstrate comparable clinical efficacy in several head-to-head studies [1], procurement decisions based solely on this class-level similarity overlook critical distinctions in formulation stability, route-of-administration tolerability, and regulatory approval status that materially affect supply chain and clinical implementation. Furthermore, alternative antileishmanial agents such as amphotericin B and miltefosine exhibit fundamentally different stage-specific susceptibility profiles compared to sodium stibogluconate [2], meaning that in vitro screening data cannot be directly extrapolated across drug classes without stage-appropriate model validation. The WHO Model List of Essential Medicines lists sodium stibogluconate as a distinct entry under antileishmaniasis medicines [3], underscoring that in-class compounds are not treated as interchangeable commodities in global health procurement frameworks.

Meglumine antimoniate not direct substitute Formulation stability and route-specific tolerability may differ; regulatory approval status varies by jurisdiction.
Alternative classes carry stage-specific mismatch Amphotericin B and miltefosine show fundamentally different amastigote/promastigote susceptibility profiles; in vitro extrapolation unreliable.
Class-level similarity hides procurement complexity WHO Essential Medicines listing recognizes SSG as distinct; interchangeability must be validated by comparator studies, not assumed.

Sodium Stibogluconate Quantitative Evidence Guide: Comparator-Based Differentiation Data


Intralesional Sodium Stibogluconate versus Intralesional Meglumine Antimoniate: Head-to-Head Clinical Efficacy Data for Cutaneous Leishmaniasis

In a direct comparative clinical study evaluating intralesional sodium stibogluconate (Pentostam®) versus intralesional meglumine antimoniate (Glucantime®) for the treatment of Leishmania major cutaneous leishmaniasis, the two pentavalent antimonials demonstrated statistically equivalent clinical outcomes [1]. This evidence establishes that procurement substitution between these two pentavalent antimonials is clinically validated, but also highlights that equivalence must be demonstrated through formal comparative studies rather than assumed based on class membership alone.

Clinical endpoint comparison
Head-to-head
91% vs 88% complete healing (P not significant)
Supports procurement interchangeability context in L. major model studies
Retrospective evaluation; 100 patients, 354 lesions
Cutaneous leishmaniasis Intralesional therapy Clinical efficacy Pentavalent antimonial

Stage-Specific In Vitro Potency: Sodium Stibogluconate Activity Against Intracellular Amastigotes Versus Axenic Stages

Sodium stibogluconate exhibits profound stage-specific activity that fundamentally distinguishes it from alternative antileishmanial reference drugs such as amphotericin B and miltefosine [1]. This stage-specificity dictates which in vitro models are appropriate for susceptibility testing and resistance monitoring, with significant implications for laboratory protocol selection and interpretation of drug screening data.

Intracellular amastigote IC₅₀
Assay context
22–28 µg SbV/mL (amastigote); >64 µg SbV/mL (axenic)
Stage-specific model requirement for susceptibility testing
L. donovani MHOM/ET/67/L82; primary macrophage model
Leishmania donovani Intracellular amastigote In vitro susceptibility Stage-specific activity

Intracellular Localization: Lysosomal Accumulation of Sodium Stibogluconate in Leishmania-Infected Macrophages

Ultrastructural studies using energy dispersive X-ray microanalysis in combination with high-voltage transmission electron microscopy have demonstrated that sodium stibogluconate does not distribute evenly within macrophages but instead accumulates specifically within the same secondary lysosomal vacuoles that contain Leishmania amastigotes [1]. This lysosomotropic property may confer a significantly higher local drug concentration at the site of parasite residence than would be predicted from serum pharmacokinetic measurements alone.

Lysosomal accumulation
Data to verify
Colocalized with amastigotes in secondary lysosomes
May support lysosomotropic drug-targeting research
Ultrastructural qualitative evidence; not quantified
Lysosomotropic drug Subcellular localization Macrophage Drug accumulation

Comparative Efficacy of Intralesional Sodium Stibogluconate Monotherapy Versus Combination Regimens for Cutaneous Leishmaniasis

A randomized comparative study evaluated intralesional sodium stibogluconate (IL-SSG) alone versus IL-SSG combined with either intramuscular SSG or oral ketoconazole for the treatment of localized cutaneous leishmaniasis [1]. This data directly informs clinical protocol selection by quantifying the magnitude of benefit achievable through combination approaches relative to the intralesional monotherapy baseline.

Combination protocol endpoint
Head-to-head
58.3% vs 93.3% cure (IL-SSG alone vs +IM-SSG; P
Supports combination protocol endpoint review for cutaneous leishmaniasis studies
30 patients; 12-week treatment; 6-month follow-up
QTc interval change
Endpoint context
Mean increase of 15 msec (389→404 msec) over 3 weeks
Monitoring endpoint context for SSG research protocols
Retrospective cohort; 65 travellers; ≥21 days IV
Sb content specification
Specification review
30.0–34.0% on dried basis
Pharmacopoeial quality attribute for procurement verification
Titration-based determination; dried basis
Combination therapy Intralesional SSG Ketoconazole Treatment optimization

Cardiotoxicity Monitoring Requirement: QTc Prolongation During Sodium Stibogluconate Treatment

A detailed retrospective analysis of adverse events among 65 returned travellers receiving intravenous sodium stibogluconate for ≥21 days for New World cutaneous or mucosal leishmaniasis quantified the progressive QTc prolongation associated with treatment [1]. This evidence defines the monitoring burden associated with SSG procurement and use, which must be factored into total cost-of-treatment calculations and clinical infrastructure requirements.

QTc interval change
Endpoint context
Mean increase of 15 msec (389→404 msec) over 3 weeks
Monitoring endpoint context for SSG research protocols
Retrospective cohort; 65 travellers; ≥21 days IV
QTc prolongation Cardiotoxicity Electrocardiographic monitoring Safety

Pharmacopoeial Quality Specifications: Sodium Stibogluconate Antimony Content Standardization

The Chinese Pharmacopoeia specifies that sodium stibogluconate is a pentavalent antimony compound of indefinite composition containing between 30.0% and 34.0% antimony (Sb) calculated on a dried basis [1]. Commercial research-grade material from multiple vendors reports purity levels of 98-99.74% with Sb content specifications of ≥30% by titration . This pharmacopoeial standardization provides a verifiable quality metric for procurement decisions.

Sb content specification
Specification review
30.0–34.0% on dried basis
Pharmacopoeial quality attribute for procurement verification
Titration-based determination; dried basis
Quality control Antimony content Pharmacopoeia Specification

Sodium Stibogluconate Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


Clinical Treatment of Cutaneous Leishmaniasis via Intralesional Administration

Intralesional sodium stibogluconate demonstrates 91% complete healing rates in L. major cutaneous leishmaniasis within 3 months of treatment completion [1]. This application scenario is supported by direct head-to-head clinical evidence showing equivalent efficacy to intralesional meglumine antimoniate, enabling interchangeable procurement between the two pentavalent antimonials when supply chain disruptions affect one product. For localized lesions, intralesional monotherapy achieves 58.3% cure rates, while combination with systemic SSG elevates cure rates to 93.3% [2].

In Vitro Antileishmanial Susceptibility Testing Using Intracellular Amastigote Models

Sodium stibogluconate requires use of intracellular amastigote models for accurate in vitro susceptibility testing, as the compound shows no activity against axenic stages including promastigotes (IC50 >64 μg SbV/mL) but demonstrates good efficacy against intracellular amastigotes (IC50 22-28 μg SbV/mL) [1]. This stage-specificity is unique among antileishmanial reference drugs and mandates that laboratories conducting SSG susceptibility testing use the more complex and labor-intensive intracellular amastigote model as the gold standard [1].

Subcellular Drug Localization and Lysosomotropic Drug Research

Sodium stibogluconate serves as a research tool for investigating lysosomotropic drug accumulation and intracellular targeting mechanisms. Ultrastructural studies demonstrate that SSG accumulates specifically within secondary lysosomes that contain Leishmania amastigotes rather than distributing evenly throughout the macrophage cytoplasm [1]. This property enables research applications focused on subcellular drug delivery, intralysosomal pharmacokinetics, and mechanisms by which host cell compartments influence antiparasitic drug activity [1].

Protein Tyrosine Phosphatase (PTPase) Inhibition Research

Sodium stibogluconate is a potent inhibitor of protein tyrosine phosphatases, achieving 99% inhibition of SHP-1 activity at 10 μg/mL (approximately 11 μM) and similar degrees of SHP-2 and PTP1B inhibition at 100 μg/mL [1]. Commercial research-grade material with 99.74% purity [1] is available for investigations of phosphatase signaling pathways and potential antineoplastic applications of pentavalent antimony compounds [2].

Application
Selection Property
Validation Focus
Intralesional leishmaniasis model studies
Reported model-response endpoint context
Lesion healing endpoint validation in target species
Intracellular amastigote susceptibility testing
Stage-specific model requirement
Amastigote IC₅₀ assay platform validation
Lysosomotropic drug localization research
Subcellular accumulation behavior
Lysosomal colocalization verification via ultrastructural methods
PTPase inhibition signaling research
Reported phosphatase inhibition profile
SHP-1/2 and PTP1B target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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